

Technical Support Center: Sevabertinib In Vitro Applications

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Compound of Interest

Compound Name: Sevabertinib

Cat. No.: B15611537

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This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of **Sevabertinib** in in vitro settings, with a focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is **Sevabertinib** and what are its primary targets?

Sevabertinib (also known as BAY 2927088) is an oral, reversible tyrosine kinase inhibitor (TKI).[1][2] Its primary targets are human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR), including various mutations of these proteins.[3][4][5] It has been shown to potently inhibit tumors with EGFR and HER2 mutations, including exon 20 insertions, while having a lesser effect on wild-type EGFR.[2][6]

Q2: What are the known off-target effects of **Sevabertinib**?

While a comprehensive public kinome-wide selectivity profile for **Sevabertinib** is not readily available, its clinical adverse effects can suggest potential off-target activities. The most common treatment-related adverse events observed in clinical trials include diarrhea, rash, stomatitis, and paronychia.[6][7] These effects are common with inhibitors that target the EGFR/HER2 pathways, suggesting they may be at least partially on-target, but off-target inhibition of other kinases cannot be ruled out. Researchers should be aware of potential off-target effects and are encouraged to perform their own selectivity profiling in their experimental systems.

Q3: How can I minimize off-target effects of **Sevabertinib** in my in vitro experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable in vitro data. Here are key strategies:

- **Use the Lowest Effective Concentration:** Determine the minimal concentration of **Sevabertinib** that effectively inhibits your target of interest (e.g., HER2 phosphorylation) without engaging known or potential off-targets. This can be achieved by performing a detailed dose-response analysis.
- **Perform Selectivity Profiling:** If your experimental system is sensitive to off-target effects, it is highly recommended to perform a kinase selectivity profile to understand the activity of **Sevabertinib** against a broader range of kinases.
- **Use Appropriate Controls:** Always include positive and negative controls in your experiments. This includes vehicle-treated cells (e.g., DMSO) and potentially a well-characterized inhibitor with a different selectivity profile.
- **Confirm On-Target Engagement:** Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that **Sevabertinib** is binding to its intended target in your cellular model at the concentrations used.

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory activity of **Sevabertinib**.

Target	IC50 (nM)	Assay Conditions
Wild-type HER2	<0.5	Physiological ATP concentration (2 mM)
HER2 A775insYVMA	<0.5	Physiological ATP concentration (2 mM)
Wild-type EGFR	<0.5	Physiological ATP concentration (2 mM)
EGFR D770_N771insSVD	<0.5	Physiological ATP concentration (2 mM)
HER4	13.9	Not specified

Table 1: Biochemical Activity of **Sevabertinib** Against Purified Kinases

Cell Line	Description	IC50 (nM)
NCI-H1781	Lung cancer, HER2 exon 20 insertion (A775insV, G776C)	19.7
NCI-H2170	Lung cancer, wild-type ERBB2 amplification	16.7

Table 2: Cellular Proliferation Inhibitory Activity of **Sevabertinib**

Experimental Protocols & Troubleshooting Guides

In Vitro Kinase Selectivity Profiling

This protocol provides a general framework for assessing the selectivity of **Sevabertinib** against a panel of kinases.

Methodology:

A widely used method for kinase inhibitor profiling is the in vitro radiometric kinase assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate. Alternatively, fluorescence- or luminescence-based assays can be used.

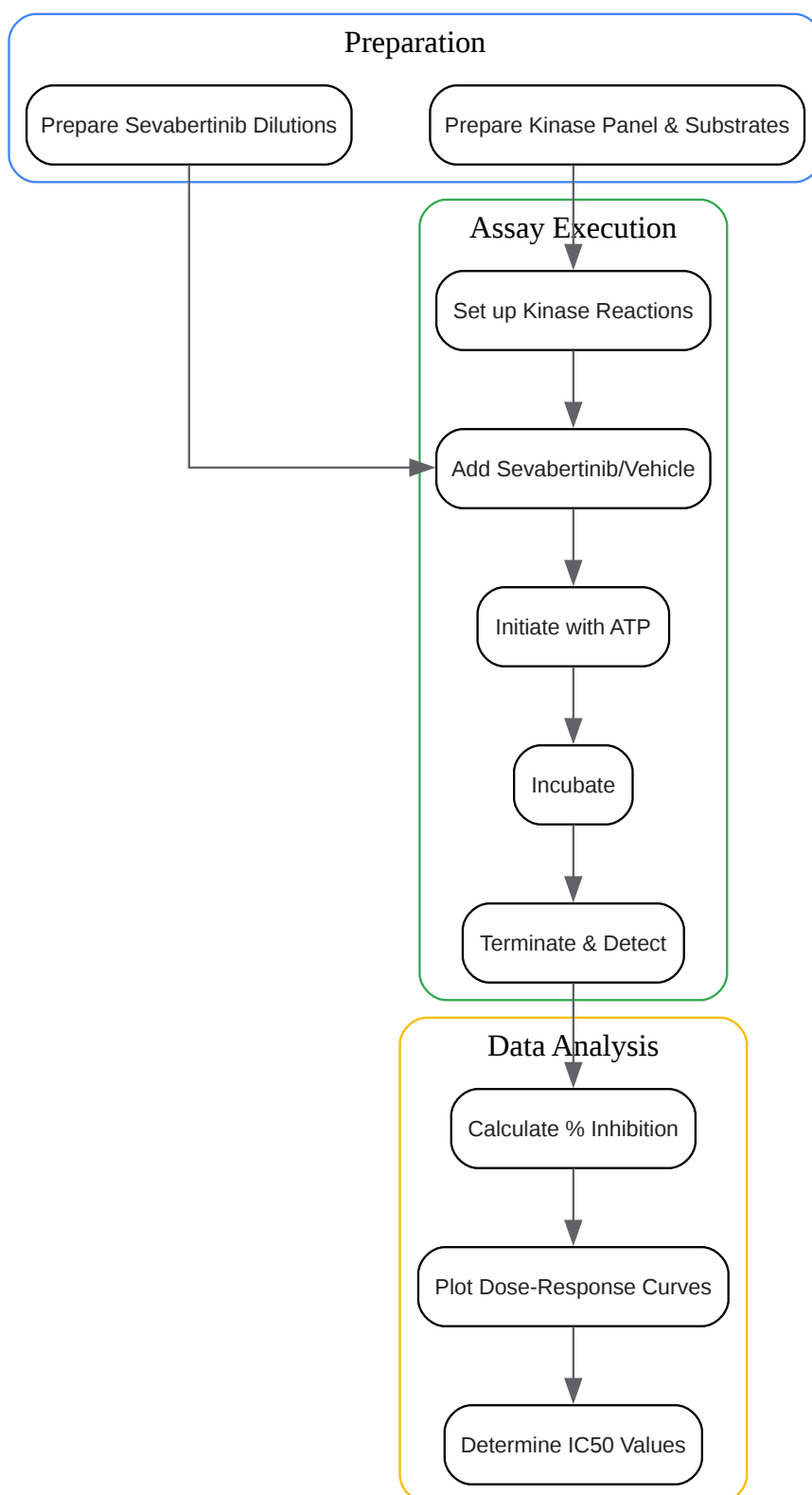
Protocol Outline:

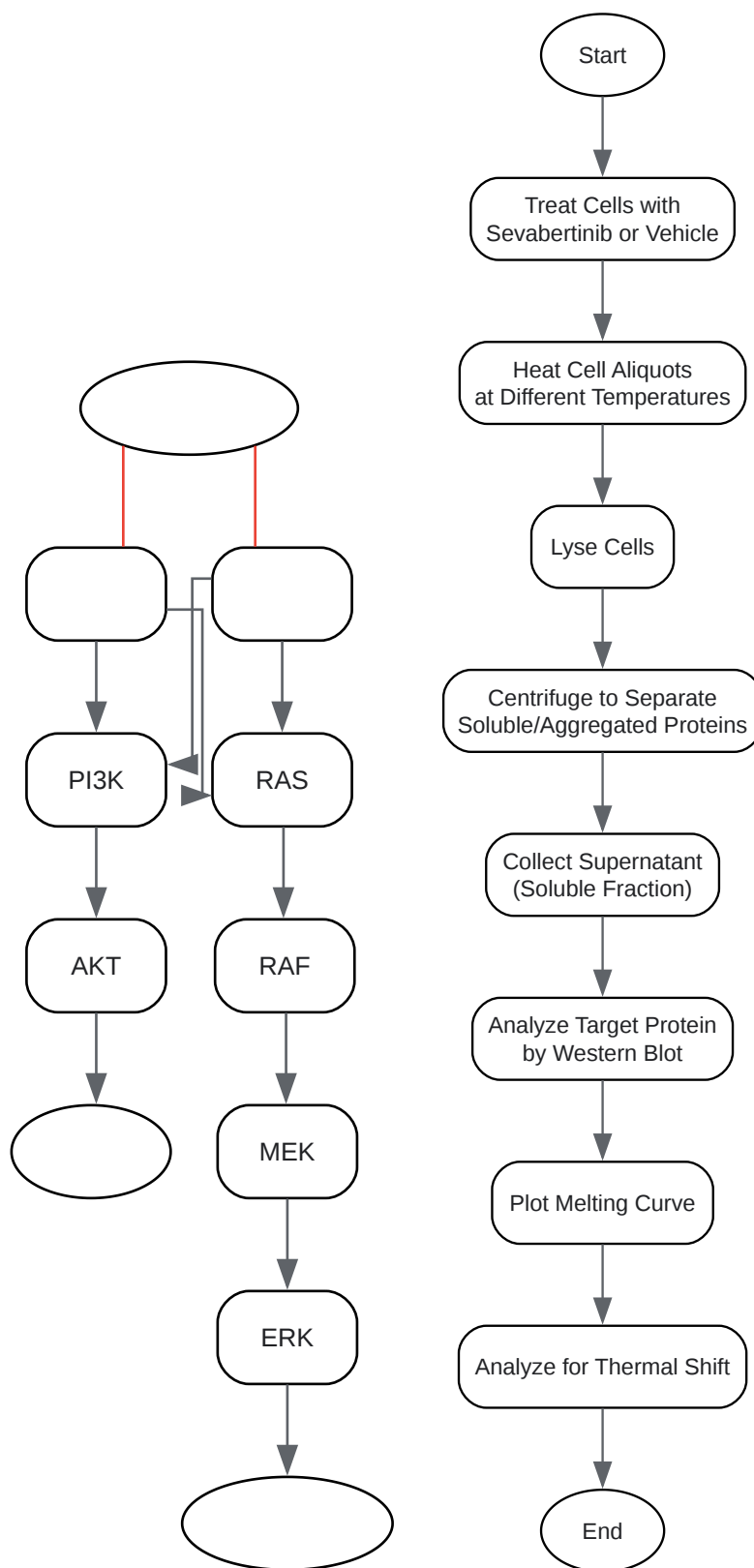
- **Compound Preparation:** Prepare a stock solution of **Sevabertinib** in 100% DMSO (e.g., 10 mM). From this stock, create a series of dilutions in assay buffer to achieve the desired final concentrations for the assay.
- **Kinase Reaction Setup:** In a multi-well plate, combine the purified kinase, the specific substrate for that kinase, and the assay buffer containing necessary cofactors (e.g., MgCl₂).
- **Inhibitor Addition:** Add the diluted **Sevabertinib** or vehicle control (DMSO) to the wells.
- **Reaction Initiation:** Start the reaction by adding ATP (often radiolabeled, e.g., [γ -³³P]ATP).
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
- **Reaction Termination and Detection:** Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this often involves capturing the substrate on a filter membrane and measuring radioactivity. For other assay formats, follow the manufacturer's instructions for detection.
- **Data Analysis:** Calculate the percentage of kinase activity inhibited by **Sevabertinib** at each concentration compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each kinase.

Troubleshooting Guide: In Vitro Kinase Assays

Problem	Potential Cause	Suggested Solution
High variability between replicates	Pipetting errors, improper mixing, or plate edge effects.	Use calibrated pipettes, ensure thorough mixing of reagents, and avoid using the outermost wells of the plate.
No or weak signal	Inactive enzyme, degraded ATP or substrate, incorrect buffer conditions.	Use a fresh batch of enzyme and reagents. Confirm the optimal buffer conditions (pH, salt concentration) for each kinase.
High background signal	Non-specific binding of substrate or ATP to the filter membrane (radiometric assay), or auto-fluorescence/luminescence of the compound.	Optimize washing steps to reduce non-specific binding. Run a control without the kinase to assess compound interference.
IC50 values differ from literature	Different assay conditions (e.g., ATP concentration, substrate, enzyme source).	Standardize assay conditions, particularly the ATP concentration (ideally at the K_m for each kinase), to allow for better comparison.

Experimental Workflow for Kinase Selectivity Profiling





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